[1,1'-Binaphthalene]-2,2'-dithiol (CAS: 102555-71-5), commonly referred to as BINATHIOL or BINAS, is a C2-symmetric, axially chiral dithiol. Unlike its widely used oxygen analogue BINOL, BINATHIOL provides two soft sulfur donor atoms arrayed on a rigid binaphthyl backbone. This unique combination of soft Lewis basicity and high steric encumbrance makes it an exceptional bidentate ligand for transition metals (such as Rh, Pd, and Ru) and a structure-directing protecting agent for atomically precise noble metal nanoclusters. In industrial and advanced laboratory procurement, BINATHIOL is prioritized not merely for its chirality, but for its ability to form highly stable, non-fluxional metal-sulfur interfaces that resist thermal degradation and racemization under catalytic or processing conditions [1].
Attempting to substitute BINATHIOL with standard monothiols (e.g., 2-phenylethanethiol) or the hard-donor BINOL results in critical failures in structural integrity and coordination chemistry. In nanocluster synthesis, monothiols are highly fluxional, leading to rapid thermal racemization and the generation of complex, inseparable isomeric mixtures during ligand exchange. Conversely, while BINOL shares the same chiral backbone, its hard oxygen donors cannot strongly coordinate to soft noble metals (like Au or Pd) or stabilize specific intermediate states in Rh-catalyzed hydroformylation. Furthermore, substituting BINATHIOL with flexible, non-aromatic dithiols fails to provide the necessary steric rigidity, leading to collapsed coordination spheres and a complete loss of enantioselectivity or regioselectivity in downstream applications [1].
In the synthesis of atomically precise gold nanoclusters, maintaining chirality at elevated temperatures is a major processing challenge. When BINATHIOL is used to protect Au38 clusters, the rigid bidentate coordination locks the surface structure, raising the activation energy for thermal racemization to 28 kcal/mol. In contrast, standard monothiol ligands like 2-phenylethanethiol (2-PET) offer significantly less structural rigidity, resulting in a lower activation barrier of 22 kcal/mol and rapid racemization at modest temperatures (40-80 °C)[1].
| Evidence Dimension | Activation energy for thermal racemization (Ea) |
| Target Compound Data | BINATHIOL-protected Au38: 28 kcal/mol |
| Comparator Or Baseline | 2-PET (monothiol)-protected Au38: 22 kcal/mol |
| Quantified Difference | +6 kcal/mol higher activation barrier |
| Conditions | Thermal racemization assay at 40-80 °C |
Procuring BINATHIOL is essential for manufacturing chiral nanoclusters that must retain their optical and structural integrity during high-temperature processing or catalytic cycling.
Reproducibility in mixed-ligand nanocluster synthesis is often hindered by the formation of massive statistical mixtures of isomers. Because BINATHIOL adsorbs in a highly specific bridging mode-spanning the apex and core sites of adjacent S-Au-S-Au-S units-it drastically limits the number of possible structural isomers. For instance, the mono-substitution of BINATHIOL onto PdAu24(2-PET)18 yields exactly one symmetry-equivalent structural isomer. In contrast, substituting with monothiols generates a complex, statistically broad mixture of indistinguishable isomers that are nearly impossible to separate cleanly via HPLC [1].
| Evidence Dimension | Number of structural isomers formed upon mono-substitution |
| Target Compound Data | BINATHIOL: 1 specific structural isomer |
| Comparator Or Baseline | Monothiols: Complex statistical mixture of multiple isomers |
| Quantified Difference | Absolute isomeric control vs. inseparable mixture |
| Conditions | Ligand exchange on PdAu24(2-PET)18 monitored by HPLC |
This precise isomeric control allows manufacturers to scale up the production of atomically precise, mixed-ligand clusters with guaranteed batch-to-batch reproducibility.
The rigid binaphthyl backbone and soft sulfur donors of BINATHIOL derivatives provide superior stereochemical control in transition metal catalysis compared to standard industrial ligands. In the Rh-catalyzed hydroformylation of styrene, sulfonated BINATHIOL (BINAS-SO3H) achieves a linear-to-branched product ratio of 92:8 with a reaction rate of 320 h⁻¹. In direct comparison, the widely used industrial ligand TPPTS yields a lower regioselectivity of 88:12 and a significantly slower reaction rate of 210 h⁻¹ [1].
| Evidence Dimension | Regioselectivity (linear:branched) and reaction rate |
| Target Compound Data | BINAS-SO3H: 92:8 ratio, 320 h⁻¹ rate |
| Comparator Or Baseline | TPPTS: 88:12 ratio, 210 h⁻¹ rate |
| Quantified Difference | +4% linear selectivity and ~1.5x faster reaction rate |
| Conditions | Rh-catalyzed aqueous-phase hydroformylation of styrene |
Buyers optimizing late-stage functionalization workflows can leverage BINATHIOL-based ligands to simultaneously improve product regiopurity and throughput.
BINATHIOL is an optimal C2-symmetric precursor for synthesizing chiral main-group reducing agents, such as dithiogermanes and dithiostannanes. Traditional carbon-linked analogues (e.g., dinaphthostannepins) suffer from partial cleavage of the benzylic carbon-metal bond when dissolved in solution at room temperature. By replacing the benzylic linkages with the robust sulfur atoms of BINATHIOL, the resulting metal-sulfur bonds remain completely intact in solution, enabling stable, enantioselective radical reductions (e.g., achieving up to 42% ee for alpha-halo carbonyls) without premature reagent degradation [1].
| Evidence Dimension | Solution-phase bond stability of chiral hydride precursors |
| Target Compound Data | BINATHIOL-derived hydrides: Intact metal-sulfur bonds in solution |
| Comparator Or Baseline | Carbon-linked analogues: Partial cleavage of benzylic carbon-metal bonds |
| Quantified Difference | Stable precursor vs. spontaneous degradation |
| Conditions | Solution-phase preparation and storage at room temperature |
Using BINATHIOL as a scaffold ensures the shelf-life and operational stability of custom chiral reducing agents, preventing costly reagent failure during complex syntheses.
Directly downstream of its ability to lock surface structures and raise racemization barriers, BINATHIOL is the premier ligand for synthesizing stable, enantiopure gold and palladium-gold nanoclusters (e.g., Au38, Au144). It is the right choice when producing chiral nanomaterials for advanced sensing, chiroptical devices, or asymmetric heterogeneous catalysis where thermal stability is paramount [1].
Leveraging its high regioselectivity and rate enhancement, BINATHIOL serves as a critical scaffold for synthesizing specialized Rh-catalysts. It is highly recommended for industrial R&D focused on the selective hydroformylation of vinyl arenes (like styrene) into linear aldehydes, outperforming traditional phosphine-based ligands in both speed and purity[2].
Because it forms highly stable metal-sulfur bonds that resist solution-phase cleavage, BINATHIOL is an ideal C2-symmetric template for producing chiral dithiogermanes and dithiostannanes. It should be procured by laboratories developing custom radical reducing agents for the enantioselective reduction of alpha-halo carbonyls and related substrates [3].